![molecular formula C27H27N3O5 B2984859 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 958563-69-4](/img/no-structure.png)
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
- The synthesis of complex quinazolinone derivatives involves multi-step processes, including cyclization and acyliminium ion cyclisation techniques. For example, a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to tetrahydropyrrolo[2,1-a]isoquinolinone derivatives demonstrates the synthetic utility of related compounds in constructing complex molecular architectures (King, 2007).
Biological Activities
- Quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activities. Certain derivatives exhibited significant broad-spectrum antitumor activity, highlighting the potential of quinazolinone scaffolds in developing new anticancer agents (Al-Suwaidan et al., 2016).
Structural and Property Studies
- The structural aspects and properties of amide-containing isoquinoline derivatives have been explored, with studies on salt and inclusion compounds providing insights into their potential applications in materials science and drug design (Karmakar et al., 2007).
Analgesic and Anti-Inflammatory Activities
- Certain quinazoline derivatives have been synthesized and investigated for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. DMPEA is known to replace the 3- and 4-position hydroxy groups of dopamine with methoxy groups .
Biochemical Pathways
Compounds with similar structures have been shown to have therapeutic interest and have been studied in the development of new therapies .
Pharmacokinetics
It’s worth noting that similar compounds, such as dmpea, have some activity as a monoamine oxidase inhibitor , which could potentially impact their pharmacokinetic properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline. This intermediate is then reacted with N-ethyl-N-(3-methylphenyl)acetamide to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "N-ethyl-N-(3-methylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 2: Reaction of 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with N-ethyl-N-(3-methylphenyl)acetamide in the presence of a catalyst such as triethylamine to form the final product, 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide." ] } | |
Número CAS |
958563-69-4 |
Fórmula molecular |
C27H27N3O5 |
Peso molecular |
473.529 |
Nombre IUPAC |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-5-28(19-10-8-9-18(2)15-19)25(31)17-29-22-12-7-6-11-21(22)26(32)30(27(29)33)20-13-14-23(34-3)24(16-20)35-4/h6-16H,5,17H2,1-4H3 |
Clave InChI |
YVGULZMZVMGSAN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
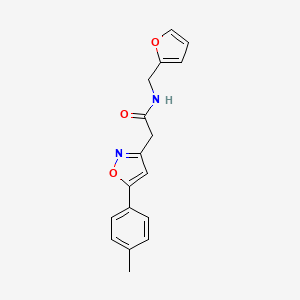
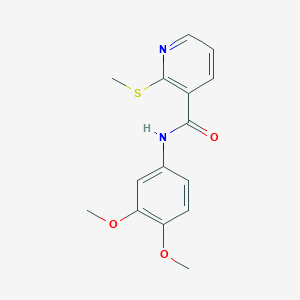

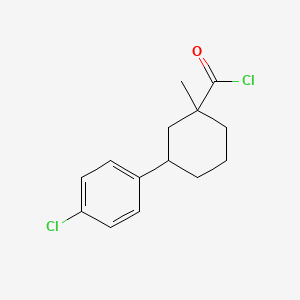
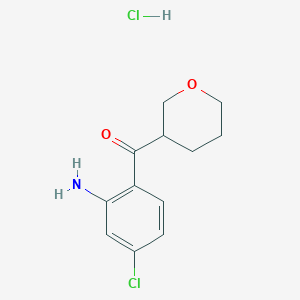
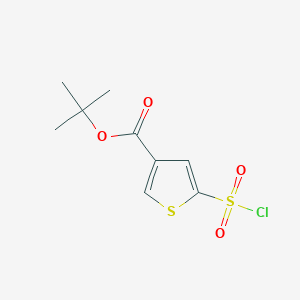

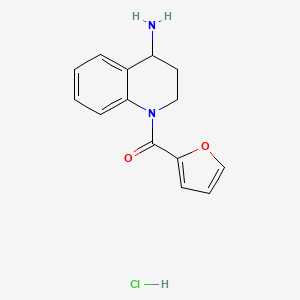
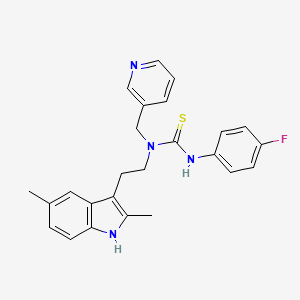
![5-[(2-Naphthyloxy)methyl]-2-furohydrazide](/img/structure/B2984793.png)
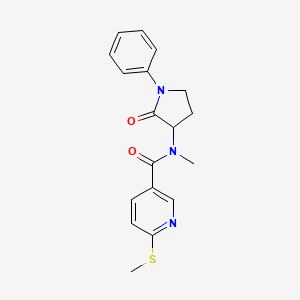
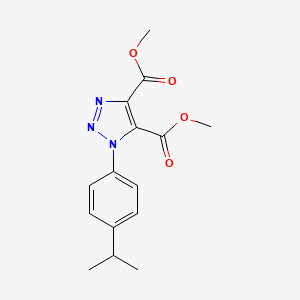
![3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2984798.png)
